

Introduction: A Bifunctional Reagent for Complex Syntheses

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Compound of Interest

Compound Name: 4-Chlorobutyldimethylchlorosilane

Cat. No.: B097454

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4-Chlorobutyldimethylchlorosilane is a unique organosilicon compound distinguished by its two distinct reactive centers: a highly labile silicon-chlorine bond and a more stable carbon-chlorine bond at the terminus of a butyl chain. This bifunctionality makes it an invaluable tool for researchers and synthetic chemists, particularly in drug development and materials science. It serves not merely as a simple protecting group but as a versatile linker and a strategic element for intramolecular reactions. Unlike standard silylating agents that offer only temporary protection, **4-chlorobutyldimethylchlorosilane** provides a protected intermediate that is pre-functionalized for subsequent, selective transformations at the alkyl chloride terminus. This guide offers a comprehensive exploration of its properties, synthesis, reactivity, and application, providing field-proven insights for its effective utilization in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is critical for its safe and effective handling. It is a colorless liquid that reacts rapidly with moisture and protic solvents, releasing corrosive hydrogen chloride gas.^{[1][2]} Strict anhydrous conditions are mandatory for its storage and use.^{[3][4]}

Table 1: Physicochemical Properties of **4-Chlorobutyldimethylchlorosilane**

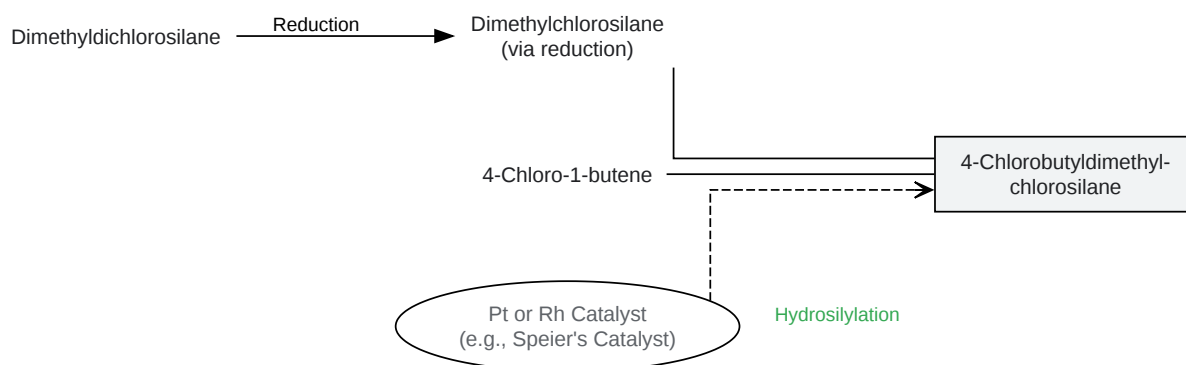
Property	Value	Source
CAS Number	18145-84-1	[1]
Molecular Formula	C6H14Cl2Si	[1][5]
Molecular Weight	185.17 g/mol	[1][6]
Boiling Point	100 °C	[1][5]
Density	1.03 g/cm ³	[1][5]
Refractive Index	1.4503	[1][5]
Flash Point	45 °C	[1][5]

Table 2: Hazard and Safety Information

Hazard	Description	Precautionary Measures
Flammability	Flammable liquid and vapor.[1]	Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[7]
Corrosivity	Causes severe skin burns and eye damage.[1][7]	Wear suitable protective clothing, gloves, and eye/face protection.[1]
Reactivity	Reacts violently with water, moisture, alcohols, and bases, producing toxic and corrosive HCl gas.[1][2][7]	Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a dry, well-ventilated place.[3][4]
Toxicity	Poisonous by ingestion and inhalation. Corrosive to the respiratory tract.[2][3]	Use only in a chemical fume hood. Avoid breathing vapors.[4]
First Aid	In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash off immediately with plenty of water.[6] If inhaled, move to fresh air.[3]	

Synthesis of 4-Chlorobutyldimethylchlorosilane

The most common industrial synthesis for this class of compound is the catalytic hydrosilylation of an alkene.[8][9] This method is highly atom-economical, forming a silicon-carbon bond by adding a Si-H bond across a C=C double bond.



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Fig 1. Synthetic pathway via hydrosilylation.

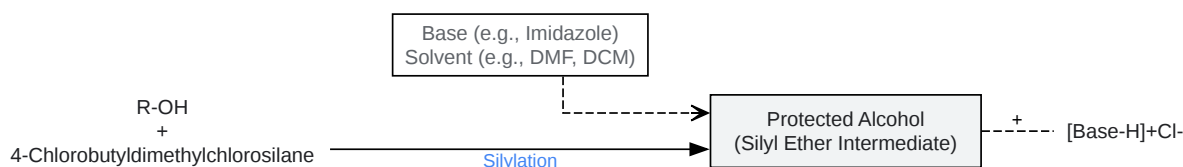
A plausible and efficient route involves the platinum-catalyzed hydrosilylation of 4-chloro-1-butene with dimethylchlorosilane. Dimethylchlorosilane can be sourced directly or prepared via the reduction of dimethyldichlorosilane. The catalyst, often Speier's catalyst (H_2PtCl_6), facilitates the addition of the Si-H group across the terminal double bond, yielding the desired product with high regioselectivity.^[10]

Core Reactivity and Synthetic Applications

The utility of **4-chlorobutyldimethylchlorosilane** stems from the orthogonal reactivity of its two chloro-substituents.

Selective Silylation of Alcohols (Si-Cl Reactivity)

The silicon-chlorine bond is highly electrophilic and reacts readily with nucleophiles like alcohols to form stable silyl ethers.^{[11][12]} This protection strategy is fundamental in multi-step synthesis to mask the reactivity of hydroxyl groups.



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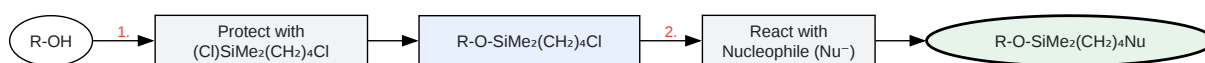
Fig 2. General workflow for alcohol protection.

Protocol 1: General Procedure for Alcohol Protection

- Inert Atmosphere: Assemble a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
- Reagent Preparation: Dissolve the alcohol substrate (1.0 eq.) and a base such as imidazole (2.2 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
 - Causality: Imidazole acts as both a nucleophilic catalyst and a scavenger for the HCl byproduct, driving the reaction to completion.^{[11][13]} DMF can accelerate the reaction but complicates aqueous workup, whereas DCM allows for a simpler purification.^[11]
- Silylation: Cool the solution to 0 °C in an ice bath. Add **4-chlorobutyldimethylchlorosilane** (1.2 eq.) dropwise via syringe.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Substitution at the Alkyl Terminus (C-Cl Reactivity)

Once the silyl ether is formed, the terminal alkyl chloride becomes the primary site for further functionalization. This allows the substrate to be tethered to other molecules, surfaces, or functional groups through standard S_N2 reactions.



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Fig 3. Two-stage functionalization pathway.

This two-step sequence is highly valuable in fields like drug delivery, where a therapeutic molecule (R-OH) can be linked to a targeting moiety (Nu), or in materials science for surface modification.^{[14][15]}

Example Application: Tethering to an Azide

A common transformation involves converting the terminal chloride to an azide. The azide can then be used in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) for efficient bioconjugation.

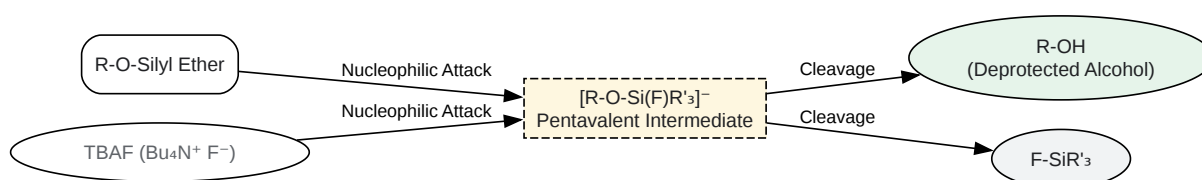
- Setup: Dissolve the silyl ether intermediate (1.0 eq.) in a polar aprotic solvent like DMF.
- Substitution: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
- Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
- Workup & Purification: After cooling, pour the reaction mixture into water and extract with an ether-based solvent. Wash, dry, and purify as described in Protocol 1.

Deprotection of the Silyl Ether

The removal of the silyl protecting group is a critical final step. The choice of deprotection conditions depends on the stability of other functional groups within the molecule.

Fluoride-Mediated Cleavage

The most common and selective method for silyl ether cleavage is the use of a fluoride source, such as tetra-n-butylammonium fluoride (TBAF).^{[11][16]} The high strength of the silicon-fluoride bond (Si-F) is the thermodynamic driving force for this reaction.^[13] The mechanism is believed to proceed through a hypervalent, pentacoordinate silicon intermediate.^[17]



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